molecular formula C12H21N3O5S3 B135381 Brinzolamide CAS No. 138890-50-3

Brinzolamide

Katalognummer B135381
CAS-Nummer: 138890-50-3
Molekulargewicht: 383.5 g/mol
InChI-Schlüssel: HCRKCZRJWPKOAR-JTQLQIEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Brinzolamide is a carbonic anhydrase inhibitor used for the reduction of elevated intraocular pressure in patients with ocular hypertension or open-angle glaucoma . It is used to lower high eye pressure . It is also used in combination with other drugs such as timolol .


Molecular Structure Analysis

Brinzolamide has a molecular formula of C12H21N3O5S3 . Its molecular weight is 383.507 Da . It is a highly specific, non-competitive, reversible carbonic anhydrase II (CA-II) inhibitor .


Chemical Reactions Analysis

Brinzolamide is a highly specific, reversible, non-competitive inhibitor of carbonic anhydrases (CA), the enzymes catalyzing the reversible reaction of water and carbon dioxide (CO2) to form bicarbonate ions . Although there are 7 isoforms of CA in human tissues, brinzolamide has the highest affinity to CA II .


Physical And Chemical Properties Analysis

Brinzolamide has a molecular formula of C12H21N3O5S3 and a molecular weight of 383.507 Da . It is a highly specific, non-competitive, reversible carbonic anhydrase II (CA-II) inhibitor .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties and Applications

Brinzolamide, a white powder formulated as a 1% ophthalmic suspension, is primarily used to reduce intraocular pressure (IOP). It functions as a specific and effective inhibitor of carbonic anhydrase II (CA-II), leading to decreased aqueous humor formation in the eye and subsequently lower IOP. This mechanism makes it useful in treating ocular hypertension and primary open-angle glaucoma. Clinical studies suggest that brinzolamide can reduce IOP by approximately 18% (Iester, 2008).

Effects on Ocular Hemodynamics

Studies have shown that brinzolamide can significantly reduce intraocular pressure without major changes in retrobulbar hemodynamics. However, it may shorten arteriovenous passage time (AVP), indicating potential benefits in glaucoma therapy where vascular dysfunction is a concern (Kaup et al., 2004).

Impact on Corneal Endothelial Cells

Research indicates that the addition of brinzolamide to latanoprost therapy in patients with glaucoma does not significantly affect corneal endothelial cells (CECs) over a one-year follow-up period, suggesting its safe long-term use in this context (Nakano et al., 2016).

Long-Term Safety and Efficacy

Long-term studies demonstrate that brinzolamide is effective in reducing intraocular pressure in patients with primary open-angle glaucoma or ocular hypertension. It is well-tolerated with minimal side effects, underscoring its potential as a long-term treatment option (March & Ochsner, 2000).

Formulation Advancements

Recent studies have focused on optimizing brinzolamide formulations, such as microemulsions and liquid crystalline nanoparticles, to improve its solubility, bioavailability, and effectiveness in ocular delivery. These advancements offer potential improvements in the treatment of glaucoma (Gohil et al., 2020; Wu et al., 2013).

Zukünftige Richtungen

Brinzolamide is currently used for the treatment of elevated intraocular pressure in patients with ocular hypertension or open-angle glaucoma . It is usually used for the rest of the patient’s life if it works for them . Future research may focus on finding new uses for this drug or improving its effectiveness and safety profile.

Eigenschaften

IUPAC Name

(4R)-4-(ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O5S3/c1-3-14-10-8-15(5-4-6-20-2)23(18,19)12-9(10)7-11(21-12)22(13,16)17/h7,10,14H,3-6,8H2,1-2H3,(H2,13,16,17)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCRKCZRJWPKOAR-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@H]1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6045531
Record name Brinzolamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Brinzolamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015325
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

7.13e-01 g/L
Record name Brinzolamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015325
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Brinzolamide is a highly specific inhibitor of CA-II, which is the main CA isoenzyme involved in the secretion of aqueous humor. Inhibition of CA in the ciliary process of the eye slows the formation of bicarbonate, and reduces sodium and fluid transport. This results in a reduction in the rate of aqueous humor secretion and the intraocular pressure. Brinzolamide is absorbed systemically following topical ocular administration. Since it has a high affinity for CA-II, brinzolamide binds extensively to red blood cells, where CA-II is primarily found. As sufficient CA-II activity remains, adverse effects resulting from the systemic inhibition of CA by brinzolamide are not observed. The metabolite N-desethyl brinzolamide is also formed. This metabolite binds to CA and accumulates in red blood cells as well. In the presence of brinzolamide, the metabolite binds mainly to carbonic anhydrase I (CA-I).
Record name Brinzolamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01194
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Brinzolamide

CAS RN

138890-62-7
Record name Brinzolamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138890-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Brinzolamide [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138890627
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Brinzolamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01194
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Brinzolamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4R)-4-(ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BRINZOLAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9451Z89515
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Brinzolamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015325
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

131 °C
Record name Brinzolamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01194
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Brinzolamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015325
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Brinzolamide
Reactant of Route 2
Brinzolamide
Reactant of Route 3
Brinzolamide
Reactant of Route 4
Brinzolamide
Reactant of Route 5
Brinzolamide
Reactant of Route 6
Brinzolamide

Citations

For This Compound
7,630
Citations
L DeSantis - Survey of ophthalmology, 2000 - Elsevier
… twice-daily brinzolamide provides as significant an IOP reduction as three-times-daily brinzolamide or dorzolamide in a relatively high percentage of patients. Brinzolamide has been …
Number of citations: 137 www.sciencedirect.com
M Iester - Expert Opinion on Pharmacotherapy, 2008 - Taylor & Francis
… Brinzolamide ophthalmic suspension 1% is a topical carbonic anhydrase inhibitor that is … after 18 months of brinzolamide 1% treatment. In clinical trials, brinzolamide 1% has been …
Number of citations: 21 www.tandfonline.com
LH Silver, Brinzolamide Comfort Study Group - Survey of ophthalmology, 2000 - Elsevier
… with brinzolamide 1.0%. The most frequent ocular adverse event reported in the brinzolamide … Overall, adverse events associated with brinzolamide 1.0% and dorzolamide 2.0% were …
Number of citations: 101 www.sciencedirect.com
MA Pinard, CD Boone, BD Rife, CT Supuran… - Bioorganic & Medicinal …, 2013 - Elsevier
… interactions of the widely used CA inhibitory drugs brinzolamide (marketed as Azopt®) and … Also the inhibition of CA II and CA IX and molecular docking reveal brinzolamide to be a …
Number of citations: 108 www.sciencedirect.com
CJ Ingram, RF Brubaker - American journal of ophthalmology, 1999 - Elsevier
… CONCLUSIONS: Our data support the idea that brinzolamide is at least as efficacious as … brinzolamide should expect similar ocular hypotensive responses from brinzolamide and …
Number of citations: 76 www.sciencedirect.com
LH Silver, TBPTS Group - American journal of ophthalmology, 1998 - Elsevier
… in up to 75.7% of patients taking brinzolamide twice daily and in up to 80.1% taking brinzolamide three times daily. Treatment with brinzolamide 1.0% was safe, comfortable, and well …
Number of citations: 221 www.sciencedirect.com
SA Gandolfi, J Lim, AC Sanseau, JC Parra Restrepo… - Advances in …, 2014 - Springer
… The aim of this study was to evaluate the safety and efficacy of fixed-combination brinzolamide 1%/brimonidine 0.2% (BBFC) versus concomitant administration of brinzolamide 1% plus …
Number of citations: 60 link.springer.com
T Aung, G Laganovska, TJH Paredes, JD Branch… - Ophthalmology, 2014 - Elsevier
… lower with brinzolamide than with BBFC and brimonidine, whereas blurred vision and ocular discomfort were slightly more common with BBFC than with brinzolamide or brimonidine. …
Number of citations: 69 www.sciencedirect.com
…, Brinzolamide Primary Therapy Study Group - Survey of …, 2000 - Elsevier
… reported in this study with brinzolamide 1.0% bid than with either brinzolamide 1.0% tid or … medical therapy on a long-term basis, brinzolamide, which produces little or no ocular burning …
Number of citations: 100 www.sciencedirect.com
G Katz, H DuBiner, J Samples, S Vold… - JAMA …, 2013 - jamanetwork.com
Importance This study evaluates the contribution of the individual components of an investigational non–β-antagonist fixed combination of brinzolamide, 1%, and brimonidine, 0.2%. …
Number of citations: 62 jamanetwork.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.